molecular formula C25H29N3O4S B11284264 2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)thio)-N-(2-methoxyphenyl)acetamide

2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)thio)-N-(2-methoxyphenyl)acetamide

Cat. No.: B11284264
M. Wt: 467.6 g/mol
InChI Key: PAFUYAQALNVUMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)thio)-N-(2-methoxyphenyl)acetamide is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)thio)-N-(2-methoxyphenyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other indole-forming reactions.

    Introduction of the Thioether Linkage: This step involves the reaction of the indole derivative with a suitable thiol compound.

    Attachment of the Morpholino Group: This is typically done through nucleophilic substitution reactions.

    Final Acylation: The compound is acylated with 2-methoxyphenylacetyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)thio)-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl or thioether groups.

    Substitution: The aromatic rings and the morpholino group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for developing new drugs due to its unique structure and potential biological activity.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: Its unique functional groups make it a candidate for developing new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)thio)-N-(2-methoxyphenyl)acetamide would depend on its specific application. In medicinal chemistry, it could interact with various molecular targets such as enzymes, receptors, or ion channels. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2-(4-aminophenyl)-5-aminobenzimidazole: This compound shares some structural similarities and can be used for comparison in terms of reactivity and applications.

    Pinacol Boronic Esters: These compounds are valuable in organic synthesis and can undergo similar types of reactions.

Uniqueness

What sets 2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)thio)-N-(2-methoxyphenyl)acetamide apart is its combination of functional groups, which provides a unique set of chemical properties and potential applications. Its morpholino group, indole core, and thioether linkage contribute to its distinct reactivity and versatility in various fields.

Properties

Molecular Formula

C25H29N3O4S

Molecular Weight

467.6 g/mol

IUPAC Name

2-[1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]indol-3-yl]sulfanyl-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C25H29N3O4S/c1-17-12-28(13-18(2)32-17)25(30)15-27-14-23(19-8-4-6-10-21(19)27)33-16-24(29)26-20-9-5-7-11-22(20)31-3/h4-11,14,17-18H,12-13,15-16H2,1-3H3,(H,26,29)

InChI Key

PAFUYAQALNVUMF-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)C(=O)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=CC=C4OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.